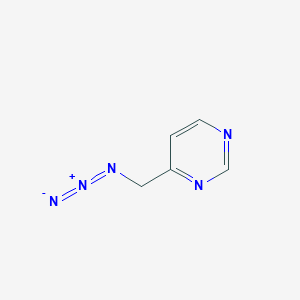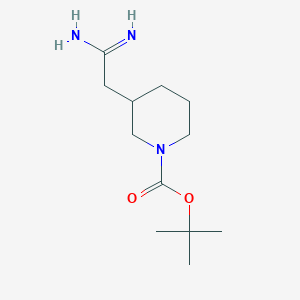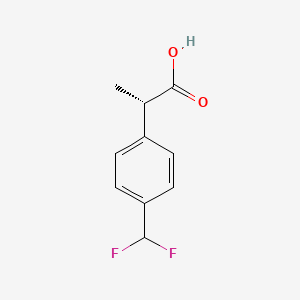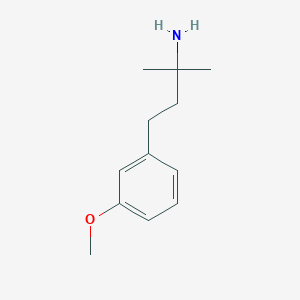
3,5-Difluoro-4-(piperidin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative that features a piperidine ring attached to the pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(piperidin-4-yl)pyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method starts with the reaction of pentafluoropyridine with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Hydrogenation: The compound can be hydrogenated using catalysts such as rhodium on carbon (Rh/C) to reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, basic conditions.
Hydrogenation: Rhodium on carbon (Rh/C), acetic acid, high pressure and temperature.
Major Products
The major products formed from these reactions include various substituted pyridines and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Difluoro-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with a similar pyridine core.
Uniqueness
3,5-Difluoro-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the piperidine ring enhances its reactivity and potential as a pharmacologically active compound.
Propriétés
Formule moléculaire |
C10H12F2N2 |
|---|---|
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
3,5-difluoro-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H12F2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
Clé InChI |
AWFODACSEUCKGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=NC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)





![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)



![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)


